molecular formula C28H47N11O5 B606599 Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 CAS No. 1006388-38-0

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2

Cat. No. B606599
M. Wt: 617.76
InChI Key: JDNFBDNDFFJJIB-JVAKCPTJSA-N
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Description

Typically, the description of a molecule includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the molecule. It may involve multiple steps, each with its own reactants, conditions, and products.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the molecule undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy may be used.


Scientific Research Applications

Antimicrobial and Hemolytic Activity

Research has shown that peptides containing Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 and similar structures exhibit significant antimicrobial activity. These peptides, such as Ac-(Aib-Arg-Aib-Leu)n-NH2, have been studied for their antimicrobial and hemolytic activities, along with their resistance to enzymatic degradation. Their amphipathic α-helical conformation plays a crucial role in their antimicrobial effects (Zikou et al., 2007).

Cell Membrane Penetration

Certain arginine-based amphipathic nonapeptides, which include variants of the Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 structure, have demonstrated the ability to penetrate cell membranes effectively. Their helical structures and stability contribute to their cell-penetrating abilities (Yamashita et al., 2014).

Inhibition of Angiogenesis

A peptide named UPARANT, which includes a sequence similar to Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2, has been shown to inhibit VEGF-driven angiogenesis. Its stability and resistance to enzymatic proteolysis make it a promising therapeutic agent for diseases fueled by excessive angiogenesis, such as cancer and inflammation (Carriero et al., 2014).

Helical Structures in Gas-Phase Peptide Chains

Studies on molecules like Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 have provided insights into the formation of helical structures in short peptide chains in the gas phase. This understanding can be crucial for the design of peptides with specific structural and functional properties (Brenner et al., 2007).

Enhanced Fluorescence Sensing

In the field of biochemistry, Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 related peptides have been utilized to develop "smart" probes for enhanced fluorescence sensing of enzyme activity in vitro and in living cells. Such applications are significant for biological research and medical diagnostics (Liu & Liang, 2017).

Position of Aib Residues in Antimicrobial Activity

The position of Aib residues in peptides similar to Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 is crucial for their antimicrobial activity. This relationship between the structure and function of such peptides is important for developing new antimicrobial agents (Yamaguchi et al., 2002).

Membrane Channel Formation

Peptides containing Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 and related sequences have been investigated for their ability to form membrane channels, which is relevant for understanding cell signaling and drug delivery systems (Das et al., 1986).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the molecule, its toxicity, and its environmental impact.


Future Directions

This involves predicting future research directions. It could involve developing more efficient synthesis methods, studying new reactions, or finding new applications for the molecule.


Please note that this is a general approach and the specific details would depend on the particular molecule. For “Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2”, you may need to consult scientific literature or databases for more specific information. If you have access to them, databases like PubMed for biomedical literature, SciFinder for chemical information, and Web of Science for various scientific disciplines could be helpful. If you’re affiliated with a university, you might have access to these resources through your institution’s library.


properties

IUPAC Name

2-acetamido-N-[1-[[1-[(1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNFBDNDFFJJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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